molecular formula C7H10O2 B1338460 4-Oxocyclohexanecarbaldehyde CAS No. 96184-81-5

4-Oxocyclohexanecarbaldehyde

Cat. No.: B1338460
CAS No.: 96184-81-5
M. Wt: 126.15 g/mol
InChI Key: SFNKUFOBKQJUEB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Oxocyclohexanecarbaldehyde can be synthesized through the reaction of 8-(methoxymethylene)-1,4-dioxaspiro[4.5]decane with hydrochloric acid in the presence of water and 1,4-dioxane at room temperature. The reaction mixture is stirred for one hour, followed by partitioning with ethyl acetate and water. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Oxocyclohexanecarbaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted cyclohexanone derivatives.

Scientific Research Applications

4-Oxocyclohexanecarbaldehyde is used in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Pharmaceuticals: It is used in the development of pharmaceutical compounds.

    Material Science: It is used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Oxocyclohexanecarbaldehyde involves its reactivity as an aldehyde and ketone. It can form Schiff bases with amines, undergo nucleophilic addition reactions, and participate in various condensation reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.

Comparison with Similar Compounds

    Cyclohexanone: Similar in structure but lacks the aldehyde functional group.

    Cyclohexanecarboxaldehyde: Similar in structure but lacks the ketone functional group.

    4-Hydroxycyclohexanecarbaldehyde: Similar in structure but contains a hydroxyl group instead of a ketone.

Uniqueness: 4-Oxocyclohexanecarbaldehyde is unique due to the presence of both aldehyde and ketone functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-oxocyclohexane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-5-6-1-3-7(9)4-2-6/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNKUFOBKQJUEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80457497
Record name 4-oxocyclohexanecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96184-81-5
Record name 4-oxocyclohexanecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 28.2 g of 1,1-ethylenedioxy-4-(methoxymethylene)cyclohexane, 770 ml of glacial acetic acid and 385 ml of water was heated to reflux for 1 hour in a round flask while gassing with nitrogen. Thereafter, the yellowish clear solution was cooled to room temperature, diluted with 800 ml of water and extracted three times with 700 ml of methylene chloride each time. The organic phases were washed twice with 500 ml of 10% (wt./vol.) sodium carbonate solution each time, dried over sodium sulphate, filtered and concentrated. Chromatographic separation of the brownish liquid obtained (18.5 g) on silica gel with methylene chloride as the eluent finally gave 16.7 g of 4-formylcyclohexanone as a brownish liquid.
Quantity
28.2 g
Type
reactant
Reaction Step One
Quantity
770 mL
Type
reactant
Reaction Step One
Name
Quantity
385 mL
Type
solvent
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 10.55 g of 1,1-ethylenedioxy-4-(methoxymethylene)cyclohexane, 130 ml of water and 200 ml of glacial acetic acid was heated to reflux for 1 hour. The solvent was subsequently distilled off on a rotary evaporator and the distillate was extracted twice with methylene chloride. The distillation residue (a yellow oil) was diluted with 200 ml of water, neutralized with sodium carbonate solution and extracted three times with methylene chloride. The organic phases were washed with saturated sodium carbonate solution and the aqueous phases were back-extracted with methylene chloride. The organic phases were dried over magnesium sulphate and evaporated. Distillation of the residual, yellow oil gave 6.7 g (93%) of 4-formylcyclohexanone at 70° C./0.15 Torr.
Quantity
10.55 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Oxocyclohexanecarbaldehyde
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Reactant of Route 4
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Reactant of Route 5
4-Oxocyclohexanecarbaldehyde
Reactant of Route 6
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Customer
Q & A

Q1: What are the advantages of using organocatalysts in the synthesis of 4-oxocyclohexanecarbaldehyde?

A: Organocatalysts offer a greener and milder approach compared to traditional metal-based catalysts. [, ] The research highlights the use of cinchona thiourea-based modularly designed organocatalysts (MDOs) and pyrrolidine catalysts for synthesizing this compound derivatives. These organocatalysts enable diastereodivergent synthesis, meaning they can selectively produce different diastereomers of the target compound by simply modifying the catalyst or reaction conditions. [, ] This is particularly advantageous for exploring the biological and chemical properties of different diastereomers.

Q2: What is unique about the domino reaction described for the synthesis of this compound derivatives?

A: The research describes a novel domino reaction involving ketones and α,β-unsaturated aldehydes, such as cinnamaldehyde derivatives, to yield this compound derivatives. [, ] This reaction proceeds through an aldol condensation followed by a tandem inter-Michael – intra-Michael addition, effectively constructing the six-membered ring with the desired functional groups in a single synthetic operation. This domino approach simplifies the synthesis, improves efficiency, and reduces the need for multiple steps and purifications.

Q3: How does the choice of catalyst influence the stereoselectivity of the this compound synthesis?

A: The enantioselectivity and diastereoselectivity in the synthesis of this compound are highly dependent on the chosen catalyst. [, ] For instance, using specific chiral cinchona-based organocatalysts allows access to both enantiomers of a particular diastereomer with excellent enantiomeric excess by simply switching the enantiomer of the catalyst used. [] This control over stereochemistry is crucial for potential applications in medicinal chemistry, where different stereoisomers can exhibit distinct biological activities.

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